molecular formula C10H15N3O2 B14038251 5-(1,4-Dioxaspiro[4.4]nonan-7-yl)-1H-pyrazol-3-amine

5-(1,4-Dioxaspiro[4.4]nonan-7-yl)-1H-pyrazol-3-amine

Cat. No.: B14038251
M. Wt: 209.24 g/mol
InChI Key: MWRAEVUPDFRNIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1,4-Dioxaspiro[4.4]nonan-7-yl)-1H-pyrazol-3-amine is a complex organic compound characterized by its unique spirocyclic structure. This compound features a pyrazole ring fused with a dioxaspiro nonane moiety, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,4-Dioxaspiro[44]nonan-7-yl)-1H-pyrazol-3-amine typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(1,4-Dioxaspiro[4.4]nonan-7-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure specificity and efficiency .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

5-(1,4-Dioxaspiro[4.4]nonan-7-yl)-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1,4-Dioxaspiro[4.4]nonan-7-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Dioxaspiro[4.4]nonan-7-ylmethanol
  • 1,4-Dioxaspiro[4.5]decane
  • 1,4-Dioxaspiro[4.6]undecane

Uniqueness

5-(1,4-Dioxaspiro[4.4]nonan-7-yl)-1H-pyrazol-3-amine stands out due to its unique combination of a spirocyclic structure with a pyrazole ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

5-(1,4-dioxaspiro[4.4]nonan-8-yl)-1H-pyrazol-3-amine

InChI

InChI=1S/C10H15N3O2/c11-9-5-8(12-13-9)7-1-2-10(6-7)14-3-4-15-10/h5,7H,1-4,6H2,(H3,11,12,13)

InChI Key

MWRAEVUPDFRNIP-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC1C3=CC(=NN3)N)OCCO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.